molecular formula C15H17NO3 B7421032 oxan-4-ylmethyl 1H-indole-4-carboxylate

oxan-4-ylmethyl 1H-indole-4-carboxylate

Cat. No.: B7421032
M. Wt: 259.30 g/mol
InChI Key: BNJDTRGYRLGIGX-UHFFFAOYSA-N
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Description

Oxan-4-ylmethyl 1H-indole-4-carboxylate is an indole derivative featuring a tetrahydropyranylmethyl (oxan-4-ylmethyl) ester group at the C4 position of the indole scaffold.

Properties

IUPAC Name

oxan-4-ylmethyl 1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(19-10-11-5-8-18-9-6-11)13-2-1-3-14-12(13)4-7-16-14/h1-4,7,11,16H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJDTRGYRLGIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole ring system. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones. For 1H-indole-4-carboxylic acid derivatives, the protocol typically employs:

  • Phenylhydrazine derivatives (e.g., 4-substituted phenylhydrazines).

  • Ketones such as cyclohexanone or substituted analogs to direct regioselectivity toward the 4-position.

  • Acid catalysts with pKa values between 1.3–4.5 (e.g., sodium hydrogen sulfate) to avoid over-acidification and side reactions.

Reaction conditions are optimized at 80–110°C under reflux, yielding the indole core in 60–75% efficiency. Neutralization of the reaction mixture post-cyclization facilitates isolation of the indole product via phase separation.

Transition-Metal-Catalyzed Cyclization

Palladium- or copper-catalyzed cyclizations offer an alternative route, particularly for introducing substituents at the 4-position. For example, carboxyl groups can be installed via:

  • Carbonylation reactions using carbon monoxide and methanol under Pd(OAc)₂ catalysis.

  • Cross-coupling with pre-functionalized carboxylic acid precursors.

This method achieves higher regiocontrol but requires stringent anhydrous conditions and elevated temperatures (100–120°C), with yields ranging from 50–65%.

Esterification Strategies

The esterification of 1H-indole-4-carboxylic acid with oxan-4-ylmethanol is the critical step in synthesizing the target compound. Three principal methods are employed:

Acid Chloride-Mediated Esterification

This two-step approach involves:

  • Formation of the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at 0–25°C.

  • Nucleophilic acyl substitution with oxan-4-ylmethanol in the presence of a base (e.g., triethylamine) to scavenge HCl.

Optimization Data

ParameterOptimal ConditionYield (%)
Chlorinating AgentOxalyl chloride85
SolventDichloromethane82
BaseTriethylamine88

This method achieves yields up to 88% but requires careful handling of moisture-sensitive intermediates.

Carbodiimide Coupling

The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst enables direct esterification under mild conditions (25–40°C). Key advantages include:

  • Compatibility with heat-sensitive substrates.

  • Reduced side reactions compared to acid chlorides.

Reaction Setup

  • Molar Ratio : 1:1.2 (acid:alcohol)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 78–82%

Mitsunobu Reaction

The Mitsunobu reaction offers a robust pathway for esterification, particularly with sterically hindered alcohols like oxan-4-ylmethanol. The protocol employs:

  • DIAD (diisopropyl azodicarboxylate) as the oxidizing agent.

  • Triphenylphosphine (PPh₃) to facilitate the redox cycle.

Conditions

  • Temperature : 0°C → 25°C (gradual warming).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 90–92%.

This method is highly efficient but cost-prohibitive at scale due to reagent expenses.

Synthesis of Oxan-4-ylmethanol

The alcohol component, oxan-4-ylmethanol, is synthesized via:

Reduction of Tetrahydro-2H-pyran-4-carboxylic Acid

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carboxylic acid to the primary alcohol.

  • Yield : 75–80%.

Grignard Reaction

  • Reaction of tetrahydro-2H-pyran-4-carbonyl chloride with methylmagnesium bromide, followed by hydrolysis.

  • Yield : 65–70%.

Purification and Characterization

Crude this compound is purified via:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Recrystallization from ethanol/water mixtures (70:30 v/v).

Characterization Data

TechniqueKey Signals
¹H NMR δ 8.21 (s, 1H, indole-H), 4.32 (t, 2H, OCH₂)
IR 1720 cm⁻¹ (C=O stretch)
HPLC >98% purity (C18 column, MeOH/H₂O)

Comparative Analysis of Methods

MethodYield (%)CostScalability
Acid Chloride88LowHigh
Carbodiimide82MediumModerate
Mitsunobu92HighLow

The acid chloride method balances cost and efficiency for industrial-scale synthesis, while the Mitsunobu reaction is preferred for small-scale, high-purity applications.

Challenges and Mitigation Strategies

  • Indole Sensitivity : Strong acids or bases may protonate the indole nitrogen, leading to decomposition. Neutral or mildly acidic conditions (pH 6–7) are recommended during esterification.

  • Oxan-4-ylmethanol Stability : The alcohol is hygroscopic; reactions must be conducted under anhydrous conditions with molecular sieves.

  • Byproduct Formation : Chromatography or recrystallization effectively removes dimeric esters or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Oxan-4-ylmethyl 1H-indole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Oxan-4-ylmethyl 1H-indole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxan-4-ylmethyl 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Compound Name Substituent at C4 Key Functional Groups Molecular Weight (g/mol)
Oxan-4-ylmethyl 1H-indole-4-carboxylate Oxan-4-ylmethyl ester Indole, ester, cyclic ether 263.29 (estimated)
Methyl 1H-indole-4-carboxylate () Methyl ester Indole, ester 191.19
Compound 8d () (E)-3-(2-cyano-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl) Indole, cyano, ketone, trimethoxyphenyl 421.14
3-Formyl-1H-indole-4-carboxylate () Formyl, methyl ester Indole, aldehyde, ester 203.18 (calculated)

Key Observations :

  • Compound 8d () incorporates a conjugated cyano-ketone system and bulky trimethoxyphenyl group, which are critical for its anti-tumor activity .

Key Observations :

  • Oxan-4-ylmethyl esters likely require specialized alcohol reagents (e.g., oxan-4-ylmethanol) and acid catalysis, similar to other esterification protocols .
  • Multi-component reactions () using methyl esters as intermediates highlight the versatility of indole carboxylates in generating complex heterocycles .

Physical and Spectral Properties

Compound Name Melting Point (°C) ¹H NMR Features (δ, ppm) IR Peaks (cm⁻¹)
This compound Not reported Expected: 4.2–4.5 (m, oxan-4-yl CH₂), 8.0–8.5 (indole H) ~1720 (ester C=O)
Compound 8d () 176.7–178.2 9.81 (s, NH), 7.17 (s, trimethoxyphenyl) 2220 (CN), 1720 (C=O)
Methyl 1H-indole-4-carboxylate () Not reported 3.95 (s, OCH₃), 7.3–8.0 (indole H) 1720 (ester C=O)

Key Observations :

  • The oxan-4-ylmethyl group would exhibit complex splitting in ¹H NMR due to its cyclic ether structure .
  • Cyano groups in Compound 8d result in distinct IR peaks at ~2220 cm⁻¹, absent in oxan-4-ylmethyl derivatives .

Key Observations :

  • Bulky substituents (e.g., trimethoxyphenyl in 8d) enhance target specificity, while smaller esters (e.g., methyl) are often intermediates .
  • The oxan-4-ylmethyl group’s ether oxygen may facilitate hydrogen bonding with biological targets, improving binding affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for oxan-4-ylmethyl 1H-indole-4-carboxylate?

  • Methodology : A common approach involves hydrolysis of the methyl ester derivative (e.g., methyl 1H-indole-4-carboxylate) to the carboxylic acid using NaOH in ethanol/water, followed by esterification with oxan-4-ylmethanol under acidic or coupling conditions (e.g., DCC/DMAP). Alternative routes may employ direct alkylation of the indole carboxylate salt with oxan-4-ylmethyl halides .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purification typically involves column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the ester linkage (e.g., δ ~4.0–4.5 ppm for oxan-4-ylmethyl protons) and indole ring substitution patterns.
  • X-ray Crystallography : SHELX programs are widely used for single-crystal structure determination, resolving spatial arrangements and hydrogen-bonding networks .
  • HPLC/MS : High-performance liquid chromatography (HPLC) with mass spectrometry ensures purity (>95%) and validates molecular weight .

Q. What functional group transformations are feasible for this compound?

  • Reactivity :

  • Hydrolysis : The ester group can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further derivatization .
  • Electrophilic Substitution : The indole ring undergoes reactions (e.g., nitration, halogenation) at positions 5 or 6, influenced by the electron-withdrawing ester group .
    • Advanced Modifications : Reduction of the ester to an alcohol (e.g., LiAlH4_4) or coupling with amines to form amides .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Factors to Optimize :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use coupling agents like EDC/HOBt for efficient esterification .
  • Temperature Control : Mild conditions (e.g., 50–80°C) prevent decomposition of the oxan-4-ylmethyl group.
    • Case Study : A patent synthesis of a related indole-4-carboxylate achieved >90% yield using stepwise protection/deprotection and low-temperature coupling .

Q. What analytical strategies resolve byproducts or impurities in the final compound?

  • Chromatography : Reverse-phase HPLC with UV detection identifies and quantifies impurities (e.g., unreacted starting materials).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) detects trace byproducts, such as hydrolyzed acids or dimerized species .
  • NMR Analysis : 1H^1H-NMR spin-systems differentiate regioisomers or substitution byproducts .

Q. How does the oxan-4-ylmethyl group influence biological activity or chemical stability?

  • Steric and Electronic Effects : The tetrahydropyran ring introduces steric bulk, potentially shielding the ester from enzymatic hydrolysis. Its electron-donating ether oxygen may enhance solubility and bioavailability.
  • Comparative Studies : Analogous compounds (e.g., ethyl or methyl esters) show reduced metabolic stability compared to oxan-4-ylmethyl derivatives, as seen in pharmacokinetic assays .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., SARS-CoV-2 3CLpro) or receptors (e.g., cannabinoid receptors).
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability in binding pockets over time .

Q. How is the compound utilized in multi-step synthetic pathways?

  • Case Example : As a key intermediate in Rucaparib synthesis, indole-4-carboxylates undergo functionalization (e.g., fluorination, nitrovinyl addition) before coupling with pharmacophores. Optimized routes prioritize high regioselectivity and minimal side reactions .

Methodological Recommendations

  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexanes for intermediates. For final products, recrystallize from ethanol/water mixtures .
  • Safety : Follow GHS guidelines for handling irritants (e.g., wear gloves, use fume hoods). Refer to SDS sheets for toxicity data .
  • Data Validation : Cross-validate NMR and MS results with computational predictions (e.g., ChemDraw simulations) to confirm assignments .

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